molecular formula C20H24N4O3S B10930829 1-(4-{[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10930829
M. Wt: 400.5 g/mol
InChI Key: XSQMZGNECSJUSZ-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and a pyridylmethyl group

Preparation Methods

The synthesis of 1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridylmethyl moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyrrolidinone-containing molecules. For example:

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C20H24N4O3S/c25-20-2-1-11-24(20)18-3-5-19(6-4-18)28(26,27)23-14-12-22(13-15-23)16-17-7-9-21-10-8-17/h3-10H,1-2,11-16H2

InChI Key

XSQMZGNECSJUSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=NC=C4

Origin of Product

United States

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